4-[1-(Trifluoromethyl)cyclobutyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Trifluoromethyl)cyclobutyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the trifluoromethylcyclobutyl intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(Trifluoromethyl)cyclobutyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[1-(Trifluoromethyl)cyclobutyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-[1-(Trifluoromethyl)cyclobutyl]aniline: Contains an amino group attached to the benzene ring.
4-[1-(Trifluoromethyl)cyclobutyl]phenol: Contains a hydroxyl group attached to the benzene ring.
Uniqueness
4-[1-(Trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8/h2-3,6-7H,1,4-5H2 |
InChI Key |
HOOKSODBOIWYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.